molecular formula C8H5N3S B1387852 5-(2-thienyl)-1H-pyrazole-4-carbonitrile CAS No. 1008428-30-5

5-(2-thienyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1387852
CAS No.: 1008428-30-5
M. Wt: 175.21 g/mol
InChI Key: IWLPDQDSYGOVBI-UHFFFAOYSA-N
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Description

Thienyl compounds are a class of organic compounds containing a thiophene ring. Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions .


Synthesis Analysis

The synthesis of thienyl compounds often involves the reaction of a thiophene with other organic compounds. For instance, 5-(2-thienyl)-and 5-(3-thienyl)-dipyrromethane have been synthesized from the acid-catalyzed reaction between thiophenes-carboxaldehyde and pyrrole .


Molecular Structure Analysis

The molecular structure of thienyl compounds can be determined using various spectroscopic techniques, including X-ray diffraction . Theoretical methods such as Density Functional Theory (DFT) calculations can also be used to predict the molecular structural properties .


Chemical Reactions Analysis

Thienyl compounds can undergo a variety of chemical reactions. For example, N-substituted 2,5-di(2-thienyl)pyrroles have been shown to undergo electrochemical polymerization .


Physical and Chemical Properties Analysis

The physical and chemical properties of thienyl compounds can be studied using various techniques. Ab initio methods based on Hartree-Fock (HF) and Density Functional Theory (DFT) calculations can be used to determine the molecular structural properties and to calculate FT-IR and NMR spectrum of the molecule .

Mechanism of Action

The mechanism of action of thienyl compounds can vary depending on their structure and the specific application. For instance, NS5B inhibitors, a class of antivirals that include thienyl compounds, inhibit RNA synthesis by NS5B at different stages/sites resulting in inability of viral RNA replication .

Safety and Hazards

The safety and hazards associated with thienyl compounds can vary depending on the specific compound. For instance, the safety data sheet for 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on thienyl compounds could involve further exploration of their optoelectronic properties, as well as their potential applications in biosensing, biotechnology, and medicine .

Properties

IUPAC Name

5-thiophen-2-yl-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLPDQDSYGOVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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